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Executive Summary

FC-11 is a highly potent, third-generation chemical probe classified as a PROTAC (Proteolysis
Targeting Chimera) designed to degrade Focal Adhesion Kinase (FAK/PTK2). Unlike traditional
small-molecule inhibitors (SMis) that merely block the ATP-binding pocket, FC-11 induces the
ubiquitination and subsequent proteasomal degradation of the FAK protein.

This guide details the selectivity profile of FC-11, highlighting its critical advantage: the ability to
decouple FAK’s enzymatic activity from its scaffolding function. While its parent inhibitor (PF-
562271) is a dual FAK/PYK2 inhibitor with significant off-target kinase activity (e.g., CDKs), FC-
11 exhibits a refined selectivity profile, largely sparing the homologous kinase PYK2 and
eliminating non-homologous off-targets through the constraints of ternary complex formation.

Chemical Architecture & Mechanism of Action

FC-11 is a heterobifunctional molecule synthesized by conjugating a kinase inhibitor to an E3
ligase ligand via a linker.

o Warhead (Target Ligand):PF-562271 (PF-271), a potent ATP-competitive inhibitor of FAK
and PYK2.

e E3 Ligase Ligand:Pomalidomide, which recruits the Cereblon (CRBN) E3 ubiquitin ligase
complex.
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 Linker: A polyethylene glycol (PEG)-based chain optimized to facilitate the formation of a
stable Target:PROTAC:Ligase ternary complex.

Mechanism: Event-Driven Pharmacology

Unlike occupancy-driven inhibitors (which require high concentrations to maintain blockage),
FC-11 operates catalytically. It recruits FAK to CRBN, triggering polyubiquitination and
degradation by the 26S proteasome.
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Figure 1: Catalytic cycle of FC-11 mediated FAK degradation. Note the recycling step (dashed
line) which allows sub-stoichiometric concentrations to achieve high potency.

Selectivity Landscape: FC-11 vs. The Kinome

The selectivity of FC-11 is superior to its parent inhibitor due to the "selectivity filter" imposed
by the requirement for a productive ternary complex.

Primary Target Potency (FAK)

e DC50 (Degradation Concentration 50%):40 — 370 pM (Picomolar range).
o Dmax (Maximal Degradation): >90-99% in multiple cell lines (e.g., PA1, TM3, MDA-MB-436).

» Kinetics: Rapid degradation observed within 2—4 hours; reversible upon washout (protein
levels recover after ~1 week).
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The PYK2 Selectivity Switch

A critical challenge in FAK inhibition is the high homology (~45% overall, ~60% in kinase
domain) of PYK2 (PTK2B).

o Parent Inhibitor (PF-562271): Dual inhibitor. Equipotent against FAK and PYK2.
o FC-11 Profile: Exhibits enhanced selectivity for FAK over PYK2.

o In standard assays (e.g., PAl cells), FC-11 shows minimal to no degradation of PYK2 at
concentrations that fully degrade FAK (1-10 nM).

o Note: Selectivity is not absolute.[1] At high concentrations (>1 uM) or in specific cell lines
with altered E3 ligase expression (e.g., HGS2), PYK2 degradation has been observed.
However, the therapeutic window between FAK and PYK2 degradation is significantly
widened compared to the inhibition window of the parent compound.

Off-Target Sparing (Kinome Scan)

PF-562271 (the warhead) has known off-targets, including CDK1, CDK2, CDK7, and FLT3.
e FC-11 Performance: FC-11 does NOT degrade these off-targets.

e Reasoning: While the warhead may still bind to CDKs/FLT3, the specific geometry required
to recruit CRBN and transfer ubiquitin is absent. This "structural mismatch" prevents
degradation, rendering FC-11 highly specific for FAK in terms of protein removal.

Comparative Selectivity Table
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Experimental Validation Protocols

To verify the selectivity profile of FC-11 in your specific model, follow these self-validating

protocols.

Protocol A: Differential Degradation Assay (FAK vs.

PYK2)

Objective: Determine the selectivity window of FC-11 in your cell line of interest.

Western Blot:

Incubation: 16 hours.

Lysis: Lyse in RIPA buffer containing protease/phosphatase inhibitors.

Cell Seeding: Seed cells (e.g., PA1l or MDA-MB-231) at 70% confluency.

Dose Response: Treat with FC-11 at: 0 (DMSO), 0.1 nM, 1 nM, 10 nM, 100 nM, 1000 nM.
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o Probe for FAK (C-term antibody recommended).
o Probe for PYK2 (Ensure antibody does not cross-react with FAK).

o Probe for GAPDH/Actin (Loading control).

o Analysis: Plot degradation curves. A successful selective profile will show FAK
disappearance at <10 nM, while PYK2 remains stable until >100-1000 nM.

Protocol B: Mechanism Verification (Competition Assay)

Objective: Confirm that FAK loss is due to CRBN-mediated proteolysis and not transcriptional
downregulation.

e Pre-treatment (1 hr):
o Group 1: DMSO
o Group 2: Pomalidomide (10 uM) [Blocks CRBN]
o Group 3: Epoxomicin or MG-132 (1 uM) [Blocks Proteasome]
e Treatment: Add FC-11 (10-50 nM) to all groups.
 Incubation: 6-8 hours.
e Readout: Western Blot.

o Result: Group 1 should show FAK loss. Groups 2 and 3 should show rescue of FAK levels.
If FAK is still lost in Group 2, the mechanism is off-target or cytotoxic.

Visualizing the Selectivity Logic

The following diagram illustrates why FC-11 achieves higher selectivity than its warhead.
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Figure 2: The "Selectivity Filter" of PROTACs. While the warhead binds multiple targets, the
requirement for a specific ternary geometry filters out PYK2 and CDKs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b607423?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607423?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

